Ethyl 6-amino-3-bromopicolinate
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Overview
Description
Ethyl 6-amino-3-bromopicolinate is a chemical compound with the molecular formula C8H9BrN2O2. It is a derivative of picolinic acid, featuring an ethyl ester group, an amino group at the 6-position, and a bromine atom at the 3-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-3-bromopicolinate typically involves the bromination of ethyl 6-aminopicolinate. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form ethyl 6-amino-3-picolinate by using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Oxidation: Nitric acid or other strong oxidizing agents at controlled temperatures.
Major Products:
Substitution: Various substituted picolinates depending on the nucleophile used.
Reduction: Ethyl 6-amino-3-picolinate.
Oxidation: Nitro or nitroso derivatives of this compound.
Scientific Research Applications
Ethyl 6-amino-3-bromopicolinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-amino-3-bromopicolinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The amino and bromine groups on the pyridine ring can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 3-amino-6-bromopicolinate: Similar structure but with the amino and bromine groups at different positions.
Ethyl 6-amino-2-bromopicolinate: Another isomer with the bromine atom at the 2-position.
Ethyl 6-amino-3-chloropicolinate: Chlorine atom instead of bromine at the 3-position.
Uniqueness: Ethyl 6-amino-3-bromopicolinate is unique due to the specific positioning of the amino and bromine groups, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to different biological activities and applications compared to its isomers and analogs .
Properties
IUPAC Name |
ethyl 6-amino-3-bromopyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFSXWLYTRSYEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716635 |
Source
|
Record name | Ethyl 6-amino-3-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214332-35-0 |
Source
|
Record name | Ethyl 6-amino-3-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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